
YIL781
描述
YIL 781: 是一种选择性生长激素促分泌受体 1a (GHS-R1a) 的生长激素释放肽受体拮抗剂。 该化合物通过阻断生长激素释放肽的分泌,在体内和体外均显示出改善葡萄糖稳态的潜力 .
准备方法
合成路线和反应条件: : YIL 781 的合成涉及多个步骤,包括喹唑啉酮核心结构的形成。关键步骤包括:
喹唑啉酮核心的形成: 这涉及在碱性条件下,4-氟苯酚与 2-氯-3-甲基喹唑啉-4(3H)-酮的反应。
工业生产方法: : YIL 781 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。 最终产物通常采用重结晶或色谱等技术进行纯化 .
化学反应分析
反应类型: : YIL 781 经历了几种类型的化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,形成各种氧化衍生物。
还原: 可以进行还原反应来修饰化合物中存在的官能团。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及胺或硫醇等亲核试剂.
主要产物: : 这些反应形成的主要产物取决于所用特定条件和试剂。 例如,氧化会导致形成具有额外含氧官能团的喹唑啉酮衍生物 .
科学研究应用
Appetite Regulation
YIL781 has been extensively studied for its effects on appetite and food intake. Research indicates that it selectively inhibits the Gα q/11 signaling pathway without affecting β-arrestin engagement, which plays a crucial role in appetite regulation. In animal models, administration of this compound resulted in reduced food intake, demonstrating its potential as a therapeutic agent for obesity and related metabolic disorders .
Metabolic Disorders
This compound's role extends to metabolic conditions such as obesity and diabetes. Studies have shown that it can enhance glucose-dependent insulin secretion and promote weight loss by antagonizing the ghrelin receptor's effects on glucose metabolism . In particular, its administration has been linked to improved glycemic control in diabetic models.
Neurological Conditions
Recent research highlights the potential of this compound in treating neurological disorders linked to ghrelin signaling dysregulation. The modulation of GHS-R1a signaling pathways may offer new avenues for addressing conditions such as addiction and cognitive decline related to aging. For instance, studies have indicated that biased signaling through this compound could mitigate aberrant dopaminergic behaviors in models of addiction .
Case Study 1: Appetite Regulation in Mice
In an experimental setup involving genetically modified mice lacking Gα q/11 in AgRP neurons, this compound was administered to evaluate its impact on food intake. Results demonstrated a significant reduction in caloric consumption compared to control groups, supporting its application as an anti-obesity agent.
Case Study 2: Glucose Metabolism Improvement
A study involving diabetic rats treated with this compound showed enhanced insulin secretion and improved blood glucose levels post-treatment. This case underscores the compound's potential utility in managing diabetes through ghrelin receptor antagonism.
作用机制
YIL 781 通过选择性地结合生长激素释放肽受体 (GHS-R1a) 发挥其作用,从而阻断生长激素释放肽的作用。这种抑制作用导致生长激素释放肽诱导的胰岛素分泌减少,并改善葡萄糖稳态。 所涉及的分子靶标包括生长激素释放肽受体和下游信号通路,如 AKT-mTOR 通路 .
相似化合物的比较
类似化合物
Anamorelin: 另一种生长激素释放肽受体拮抗剂,对葡萄糖代谢具有类似的效果。
Relamorelin: 用于不同治疗目的的生长激素释放肽受体激动剂。
Capromorelin: 一种作用机制不同的生长激素促分泌剂.
YIL 781 的独特性: : YIL 781 独特之处在于其对生长激素释放肽受体的高度选择性和其在不显着影响其他受体的情况下改善葡萄糖稳态的能力。 这使其成为研究生长激素释放肽受体及其在代谢过程中的作用的有价值工具 .
生物活性
YIL781, a hydrochloride compound, is recognized as a selective antagonist of the ghrelin receptor (GHS-R1a) with significant implications for metabolic regulation and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Overview of this compound
- Chemical Nature : this compound hydrochloride is characterized by a Ki value of 17 nM for GHS-R1a, indicating strong binding affinity.
- Mechanism of Action : It acts primarily as a competitive antagonist at the ghrelin receptor, inhibiting the effects of ghrelin on various physiological processes, including insulin secretion and appetite regulation.
Pharmacological Properties
This compound exhibits several pharmacological properties that contribute to its biological activity:
- Ghrelin Receptor Antagonism : It effectively blocks ghrelin-induced insulin secretion both in vivo and in vitro, thereby improving glucose homeostasis in experimental models .
- Partial Agonism : In certain signaling pathways, this compound displays partial agonist activity, particularly towards Gα12, which may influence its overall effects on metabolism and appetite regulation .
- No Significant Affinity for Other Receptors : The compound shows negligible affinity for the motilin receptor (Ki = 6 μM), underscoring its specificity for GHS-R1a .
1. Effects on Glucose Homeostasis
In a study examining the impact of this compound on glucose metabolism, it was found that pretreatment with this compound significantly attenuated the hyperglycemic effects induced by ghrelin in rodent models. This suggests a potential role for this compound in managing conditions like diabetes where ghrelin's action contributes to insulin resistance .
2. Appetite Regulation
This compound has been shown to reduce food intake in various animal models. In experiments designed to assess appetite regulation, administration of this compound led to decreased feeding behavior, highlighting its potential as an anti-obesity agent .
Data Table: Summary of Biological Activities
Research Findings
Recent studies have further elucidated the multifaceted role of this compound in biological systems:
- Seizure Models : In D1R-mediated kindling models, this compound treatment resulted in increased seizure duration and frequency. This suggests that while it antagonizes ghrelin's appetite-stimulating effects, it may also influence neuronal excitability through biased signaling pathways .
- Biased Signaling Mechanisms : The compound's ability to engage different signaling pathways (Gαq/11 vs. Gα12) without recruiting β-arrestin suggests complex interactions that could be harnessed for therapeutic benefits in metabolic disorders .
常见问题
Basic Research Questions
Q. What is the primary mechanism of action of YIL781 in modulating ghrelin receptor (GHSR) activity, and how can researchers validate its antagonistic properties in vitro?
this compound acts as a selective GHSR antagonist by inhibiting ghrelin-induced calcium mobilization. To validate its antagonism, use in vitro assays such as calcium flux measurements in GHSR-expressing cell lines (e.g., HEK293 or RGC-5 cells). Pre-treat cells with this compound (pIC50 values: 7.90–8.27) before administering ghrelin, and monitor attenuation of calcium responses via fluorescent dyes (e.g., Fluo-4) . Include control experiments with GHSR siRNA to confirm receptor specificity .
Q. What experimental protocols are recommended for assessing this compound’s impact on glucose homeostasis in rodent models?
Administer this compound orally or intracranially (0.1–5 μg) in rats and measure plasma insulin and glucose levels post-ghrelin challenge. Use hyperglycemic clamp or glucose tolerance tests to quantify improvements in insulin sensitivity. Note that intracranial this compound reduces pancreatic radioactive tracer uptake by 22%, indicating direct CNS-mediated effects . Always include vehicle-treated controls and standardize fasting periods to minimize variability .
Q. How should researchers design behavioral studies to evaluate this compound’s role in conditioned taste aversion (CTA)?
Follow a two-phase protocol:
- Training : Pair a novel taste (e.g., saccharin) with intraperitoneal LiCl injection.
- Testing : Administer this compound (or vehicle) and ghrelin 24 hours post-training. Measure aversion indices using two-bottle preference tests. This compound-treated groups show significantly higher aversion indices, suggesting ghrelin signaling blockade in the lateral amygdala . Replicate with GHSR knockout models to confirm target specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s reported antagonism and its partial agonism of Gαq/11 signaling pathways?
this compound exhibits biased antagonism: it blocks ghrelin-induced β-arrestin recruitment but activates Gαq/11 in hypothalamic neurons, paradoxically stimulating appetite in mice . To address this, use pathway-specific assays:
- Gαq/11 activation : Monitor IP3 accumulation or PLCβ activity in hypothalamic slices.
- β-arrestin recruitment : Employ BRET or Tango assays. Context-dependent effects (e.g., CNS vs. peripheral administration) may explain divergent outcomes; prioritize in vivo metabolic readouts alongside molecular profiling .
Q. What methodological considerations are critical when using this compound to mitigate stage 4 seizures in epileptic models?
In mouse kindling models, intraperitoneal this compound (dose range: 1–5 mg/kg) reduces stage 4 seizure frequency by 100% compared to controls . Key considerations:
- Timing : Administer this compound 30 minutes pre-stimulus to ensure peak brain concentration during EEG monitoring.
- Outcome measures : Quantify seizure severity using Racine scales and correlate with EEG spike counts.
- Controls : Include ghrelin co-administration to confirm GHSR-dependent effects .
Q. How can researchers optimize this compound dosing to balance glucose homeostasis benefits and unintended appetite stimulation?
Conduct dose-response studies in fasted vs. fed states. Lower doses (0.1–1 μg, intracranial) improve glucose tolerance without significant appetite changes, while higher doses (>2 μg) may activate hypothalamic Gαq/11, increasing food intake . Use metabolic cages to simultaneously track glucose, insulin, and feeding behavior. Pharmacokinetic profiling (e.g., plasma half-life, blood-brain barrier penetration) is essential for route-specific optimization .
Q. Data Analysis and Contradiction Management
Q. What statistical approaches are recommended for analyzing this compound’s dual effects on metabolic and neurological endpoints?
Use multivariate ANOVA to account for interrelated outcomes (e.g., seizure frequency, plasma insulin, food intake). For contradictory results (e.g., appetite stimulation despite glucose improvement), apply causal mediation analysis to identify primary vs. secondary effects. Reference preclinical studies showing this compound’s Gαq/11 activation dominates in hunger circuits but not in pancreatic or amygdala pathways .
Q. How should researchers validate this compound’s target engagement in complex tissue environments?
Combine ex vivo autoradiography with radiolabeled this compound (e.g., [11C]3) to map receptor binding in brain regions (e.g., amygdala, hypothalamus) and peripheral tissues. Correlate binding density with functional outcomes (e.g., aversion indices, insulin levels). Confirm specificity via competitive binding assays with unlabeled this compound or GHSR antagonists .
Q. Experimental Design Tables
Table 1 : In Vivo Dosing Guidelines for this compound
Table 2 : Key Pharmacological Properties of this compound
Property | Value |
---|---|
Molecular Weight | 409.5 g/mol |
pIC50 (Calcium Flux) | 7.90 (HEK293), 8.27 (RGC-5) |
Oral Bioavailability | High (improves glucose homeostasis) |
CNS Penetrance | Moderate (intracranial efficacy) |
属性
IUPAC Name |
6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O2/c1-16(2)27-12-4-5-18(14-27)15-28-17(3)26-23-11-10-21(13-22(23)24(28)29)30-20-8-6-19(25)7-9-20/h6-11,13,16,18H,4-5,12,14-15H2,1-3H3/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKXOBMDEXCHHD-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1CC4CCCN(C4)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1C[C@H]4CCCN(C4)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。